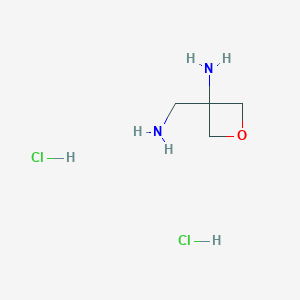

3-(Aminomethyl)oxetan-3-amine dihydrochloride

Descripción general

Descripción

“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1609345-94-9 . It has a molecular weight of 175.06 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 175.06 .

Aplicaciones Científicas De Investigación

Catalytic Applications

3-(Aminomethyl)oxetan-3-amine dihydrochloride has been explored in catalytic processes. For instance, its derivatives have been utilized in one-pot, three-component reactions for coupling oxetanes, amines, and carbon dioxide to produce functionalized carbamates, highlighting its versatility in synthesis and drug-related applications (Guo, Laserna, Rintjema, & Kleij, 2016).

Synthesis of Drug-Relevant Molecules

This compound has been used in the synthesis of drug-relevant molecules, particularly in the formation of aminomethylated imidazoheterocycles, which are of significance in medicinal chemistry (Zhuoliang, Zhang, Xuheng, Wang, & Wang, 2021). Additionally, it has been employed in the synthesis of novel oxetane β3-amino acids and α, β-peptides, underlining its utility in the creation of complex molecular structures (Sharma, Venkateshwarlu, Katukuri, Ramakrishna, & Sarma, 2015).

Photoredox-Catalyzed Reactions

In photoredox-catalyzed reactions, derivatives of this compound have been implemented. This involves the functionalization of C(sp(3))-H bonds adjacent to nitrogen atoms, showcasing its adaptability in advanced synthetic chemistry (Rueping & Vila, 2013).

Preparation of Polyoxetane Resins

In the preparation of polyoxetane resins, this compound has been instrumental. These resins, containing pendant hydrophilic primary amino groups, are obtained via cationic ring-opening polymerization, indicating its role in polymer science (Motoi, Sekizawa, Asakura, & Kanoh, 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary targets of 3-(Aminomethyl)oxetan-3-amine dihydrochloride are reported to be β-lactamase, phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), phosphoinositide 3-kinase delta (PI3Kδ), and phosphoinositide 3-kinase gamma (PI3Kγ) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This could result in changes to the cellular processes controlled by these targets .

Biochemical Pathways

The compound affects the pathways controlled by its targets. For instance, inhibition of PI3Kδ and PI3Kγ can affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits PI3Kδ and PI3Kγ, it could potentially suppress cell growth and proliferation .

Análisis Bioquímico

Biochemical Properties

3-(Aminomethyl)oxetan-3-amine dihydrochloride plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as β-lactamase, which is involved in antibiotic resistance. The compound acts as an inhibitor of β-lactamase, thereby preventing the breakdown of β-lactam antibiotics and enhancing their efficacy . Additionally, this compound interacts with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase, which are involved in cell signaling pathways . These interactions suggest that the compound may modulate signaling pathways and influence cellular responses.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase suggests that it may modulate signaling pathways involved in cell growth, differentiation, and survival . Additionally, this compound has been observed to affect gene expression by altering the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of β-lactamase, inhibiting its activity and preventing the breakdown of β-lactam antibiotics . This inhibition enhances the efficacy of these antibiotics against resistant bacterial strains. Additionally, this compound interacts with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase, modulating their activity and influencing cell signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of β-lactamase activity and modulation of cell signaling pathways . These effects are important for understanding the compound’s potential therapeutic applications and its stability in various environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit β-lactamase activity and enhance the efficacy of β-lactam antibiotics without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux by modulating the activity of enzymes involved in cellular metabolism . These interactions can influence the levels of metabolites and the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may interact with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are important for understanding the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects . For example, this compound may localize to the cytoplasm or nucleus, depending on the presence of specific targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular function.

Propiedades

IUPAC Name |

3-(aminomethyl)oxetan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVLEUYAOATFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

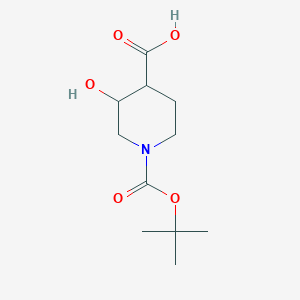

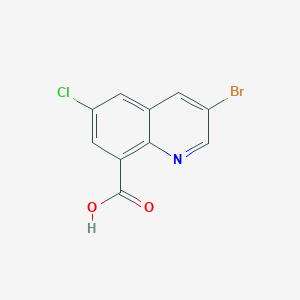

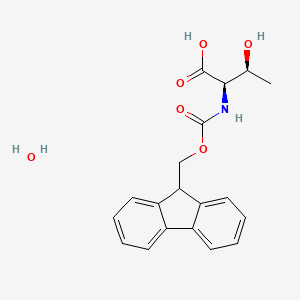

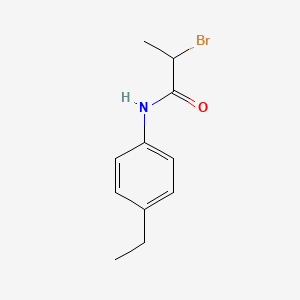

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

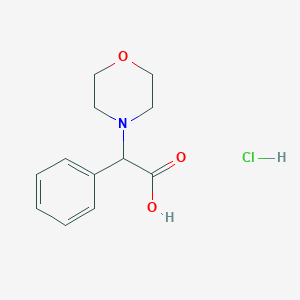

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)